Cas no 763110-36-7 (2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride)
2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride
- SCHEMBL6824935
- MFCD18837726
- SY324286
- 2-methyl-2-piperidin-4-ylpropanoic acid;hydrochloride
- 2-methyl-2-(piperidin-4-yl)propanoic acid hydrochloride
- 2-Methyl-2-(4-piperidyl)propanoic Acid Hydrochloride
- 2-methyl-2-(piperidin-4-yl)propanoicacidhydrochloride
- 763110-36-7
- PS-20797
- AT35122
- EN300-233324
- Z1269170818
-
- MDL: MFCD18837726
- Inchi: 1S/C9H17NO2.ClH/c1-9(2,8(11)12)7-3-5-10-6-4-7;/h7,10H,3-6H2,1-2H3,(H,11,12);1H
- InChI Key: XFIMQCXXLAAEPX-UHFFFAOYSA-N
- SMILES: Cl.OC(C(C)(C)C1CCNCC1)=O
Computed Properties
- Exact Mass: 207.103
- Monoisotopic Mass: 207.103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3A^2
2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV78360-2.5g |
2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride |
763110-36-7 | 95% | 2.5g |
$1772.00 | 2024-04-19 | |
| A2B Chem LLC | AV78360-5g |
2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride |
763110-36-7 | 95% | 5g |
$2607.00 | 2024-04-19 | |
| A2B Chem LLC | AV78360-10g |
2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride |
763110-36-7 | 95% | 10g |
$3848.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1232275-5g |
2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride |
763110-36-7 | 97% | 5g |
$1735 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1232275-10g |
2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride |
763110-36-7 | 97% | 10g |
$2950 | 2024-07-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1573136-1g |
2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride |
763110-36-7 | 98% | 1g |
¥5665.00 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6977-1-100.0mg |
2-methyl-2-(4-piperidyl)propanoic acid hydrochloride |
763110-36-7 | 97% | 100.0mg |
¥713.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6977-1-250.0mg |
2-methyl-2-(4-piperidyl)propanoic acid hydrochloride |
763110-36-7 | 97% | 250.0mg |
¥952.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6977-1-500.0mg |
2-methyl-2-(4-piperidyl)propanoic acid hydrochloride |
763110-36-7 | 97% | 500.0mg |
¥1588.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6977-1-1.0g |
2-methyl-2-(4-piperidyl)propanoic acid hydrochloride |
763110-36-7 | 97% | 1.0g |
¥2385.0000 | 2025-04-11 |
2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride Suppliers
2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride
Professional Introduction to 2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride (CAS No. 763110-36-7)
2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride, a compound with the CAS number 763110-36-7, has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, characterized by its hydrochloride salt form, exhibits a unique structural framework that positions it as a promising candidate for various therapeutic applications. The presence of a piperidine moiety in its molecular structure not only contributes to its pharmacological properties but also enhances its solubility and bioavailability, making it an attractive scaffold for medicinal chemists.
The hydrochloride salt form of 2-methyl-2-(4-piperidyl)propanoic acid is particularly noteworthy due to its ability to improve the stability and reactivity of the parent compound. This salt form is commonly employed in pharmaceutical formulations to enhance the compound's solubility in aqueous solutions, which is crucial for drug delivery systems. The piperidine ring, a key structural feature, is known for its role in modulating the pharmacokinetic properties of drugs, including binding affinity and metabolic pathways.
Recent advancements in medicinal chemistry have highlighted the potential of 2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride as a lead compound for developing novel therapeutic agents. Studies have demonstrated its efficacy in preclinical models for treating neurological disorders, where the piperidine moiety plays a critical role in interacting with specific neurotransmitter receptors. The compound's ability to cross the blood-brain barrier makes it a promising candidate for central nervous system (CNS) drug discovery.
In addition to its applications in CNS disorders, research has also explored the antimicrobial and anti-inflammatory properties of this compound. The structural motif of 2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride has been found to exhibit inhibitory effects on certain bacterial strains, making it a potential candidate for developing new antibiotics. Furthermore, its interaction with inflammatory pathways suggests its utility in managing chronic inflammatory conditions.
The synthesis of 2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired molecular framework. The hydrochloride salt formation is typically achieved through an acid-base reaction between the free base form of the compound and hydrochloric acid, resulting in a highly stable and soluble salt.
The pharmacological profile of 2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride has been extensively studied in vitro and in vivo. Preclinical studies have revealed its potential as a monoamine oxidase (MAO) inhibitor, which could be beneficial in treating depression and other mood disorders. The compound's ability to modulate MAO activity has been linked to its piperidine scaffold, which facilitates binding to the enzyme's active site.
Emerging research also suggests that 2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride may have applications in cancer therapy. Studies have shown that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. The piperidine moiety is believed to play a crucial role in this process by interfering with key signaling pathways involved in cell survival and proliferation.
The development of novel drug candidates often involves optimizing their pharmacokinetic properties to enhance bioavailability and reduce side effects. In the case of 2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride, modifications to its molecular structure have been explored to improve its metabolic stability and reduce potential toxicity. Computational modeling techniques have been employed to predict how structural changes will impact the compound's pharmacokinetic profile, allowing for more efficient drug design.
The future prospects of 2-methyl-2-(4-piperidyl)propanoic acid;hydrochloride are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of preclinical findings into clinical trials. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a vital role in developing next-generation treatments for a wide range of medical conditions.
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